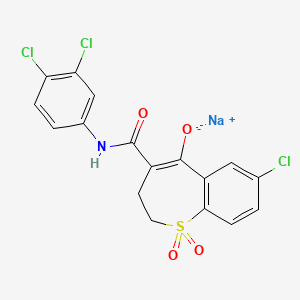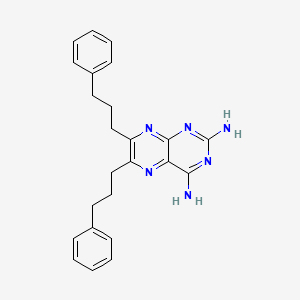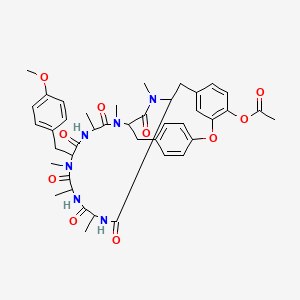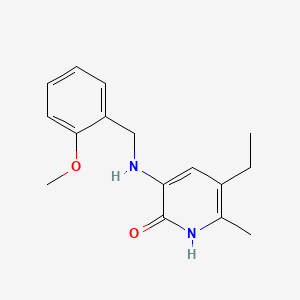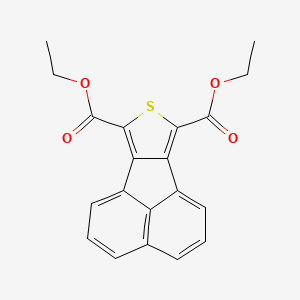
Diethyl acenaphtho(1,2-c)thiophene-7,9-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl acenaphtho(1,2-c)thiophene-7,9-dicarboxylate is a chemical compound with the molecular formula C20H16O4S It is a derivative of acenaphthene and thiophene, featuring two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl acenaphtho(1,2-c)thiophene-7,9-dicarboxylate can be synthesized through the oxidation of thiophenes. A general method involves using peroxytrifluoroacetic acid as the oxidant. The reaction typically takes place in dichloromethane (DCM) at room temperature, yielding the desired product with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis likely follows similar procedures to those used in laboratory settings, scaled up for larger production volumes. This would involve optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl acenaphtho(1,2-c)thiophene-7,9-dicarboxylate undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like peroxytrifluoroacetic acid.
Reduction: Typically involves reducing agents such as lithium aluminum hydride.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Peroxytrifluoroacetic acid in DCM at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields thiophene dioxides, while reduction can produce the corresponding alcohols.
Scientific Research Applications
Diethyl acenaphtho(1,2-c)thiophene-7,9-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which diethyl acenaphtho(1,2-c)thiophene-7,9-dicarboxylate exerts its effects involves interactions with various molecular targets. These interactions can influence enzyme activity, signal transduction pathways, and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Diethyl acenaphtho(1,2-c)thiophene-7,9-dicarboxylate 8-oxide
- Methyl 3,4,5-trichlorothiophene-2-carboxylate
- 5-(Ethoxycarbonyl)-3,4-diphenylthiophene-2-carboxylic acid
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
31318-54-4 |
|---|---|
Molecular Formula |
C20H16O4S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
diethyl acenaphthyleno[1,2-c]thiophene-7,9-dicarboxylate |
InChI |
InChI=1S/C20H16O4S/c1-3-23-19(21)17-15-12-9-5-7-11-8-6-10-13(14(11)12)16(15)18(25-17)20(22)24-4-2/h5-10H,3-4H2,1-2H3 |
InChI Key |
ZCUIMEOLJZSNRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C3=CC=CC4=C3C(=CC=C4)C2=C(S1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





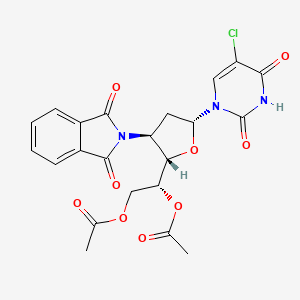
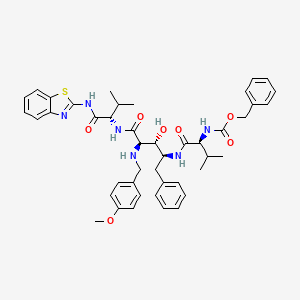
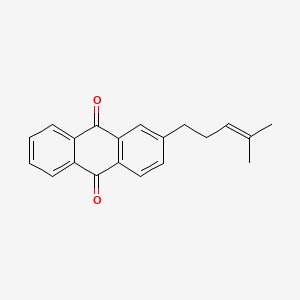
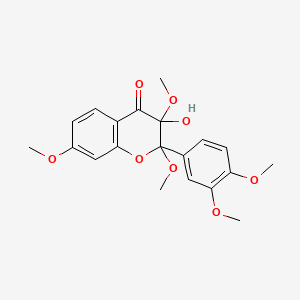
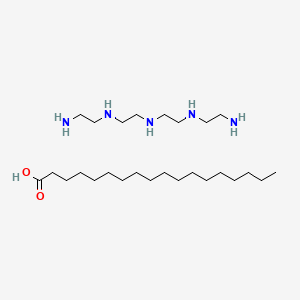

![3,13-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-2(10),4,6,8,14(19)-pentaen-20-one](/img/structure/B12793784.png)
